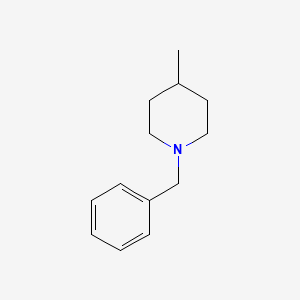

1-Benzyl-4-methylpiperidine

Description

Significance in Contemporary Chemical Research

The N-benzylpiperidine framework, and specifically the 4-methyl substituted variant, is a recurring feature in molecules of medicinal interest. Its significance stems from its role as a key intermediate in the synthesis of a variety of more complex molecules. For instance, derivatives of N-benzylpiperidine are investigated for their potential as acetylcholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases like Alzheimer's disease. acs.orgnih.gov The presence of the N-benzyl group is often crucial for the biological activity of these compounds.

Furthermore, the scaffold is integral to the synthesis of kinase inhibitors. chemicalbook.com For example, 1-benzyl-4-methylpiperidin-3-one (B104484) is a known intermediate in the preparation of pyrrolo[2,3-d]pyrimidine compounds that act as protein kinase inhibitors. chemicalbook.com The synthesis of tofacitinib, a Janus kinase (JAK) inhibitor, also involves intermediates derived from the N-benzyl-4-methylpiperidine scaffold. researchgate.net The versatility of this scaffold allows for various chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. jst.go.jp

The development of scalable synthetic routes for derivatives such as cis-N-benzyl-3-methylamino-4-methylpiperidine highlights the industrial relevance of this chemical family. researchgate.net Efficient and high-yield synthetic methods are continuously being developed, underscoring the ongoing importance of these compounds in both academic and industrial research settings. google.com

Structural Classification and Nomenclature within the N-Benzylpiperidine Family

1-Benzyl-4-methylpiperidine belongs to the class of organic compounds known as N-benzylpiperidines. drugbank.com These are characterized by a piperidine (B6355638) ring where the nitrogen atom is directly bonded to a benzyl (B1604629) group. drugbank.com The nomenclature of these compounds follows the standard rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The parent structure is piperidine. The substituents are indicated by their position on the ring, with the nitrogen atom being position 1. Therefore, in "this compound," the "1-Benzyl" indicates a benzyl group attached to the nitrogen atom, and "4-methyl" signifies a methyl group at the fourth carbon atom of the piperidine ring.

Variations in the substitution pattern on both the piperidine ring and the benzyl group lead to a wide array of derivatives with distinct properties and applications. For example, the position of the methyl group (e.g., 2-methyl or 3-methyl) or the presence of other functional groups can significantly alter the molecule's chemical and biological profile. wikipedia.org The broader family of benzylpiperidines also includes compounds where the piperidine ring is attached to the benzyl group at different positions, such as 2-benzylpiperidine (B184556) and 4-benzylpiperidine, each with its own unique characteristics and research focus. wikipedia.orgwikipedia.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H19N |

| CAS Number | 39669-43-1 |

| Parent Class | N-benzylpiperidines |

The systematic study of the N-benzylpiperidine family and its derivatives, including this compound, continues to be an active area of research, driven by the quest for new and improved therapeutic agents and other functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKIZAHIAGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398281 | |

| Record name | 1-benzyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-71-0 | |

| Record name | 1-benzyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the N Benzyl 4 Methylpiperidine Scaffold and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. For 1-benzyl-4-methylpiperidine, two primary retrosynthetic disconnections are considered logical and synthetically viable.

A primary disconnection can be made at the C-N bond of the piperidine (B6355638) ring, specifically between the nitrogen and the benzyl (B1604629) group. This leads to 4-methylpiperidine (B120128) and a benzyl halide as the key synthons. This approach is straightforward and relies on a well-established N-alkylation reaction.

Alternatively, a disconnection can be made at the C4-methyl bond, suggesting a 1-benzylpiperidine (B1218667) precursor that can be methylated at the 4-position. However, a more common and versatile strategy involves disconnections within the piperidine ring itself, leading to acyclic precursors. For instance, breaking the N1-C2 and C5-C6 bonds suggests a double alkylation of a primary amine with a suitable dielectrophile.

A more sophisticated disconnection strategy considers the entire piperidine ring as a functionalized unit. This leads to two main synthetic approaches: those starting from a pre-formed pyridine (B92270) ring (pyrido-based strategies) and those constructing the piperidine ring from acyclic precursors, often via a piperidone intermediate (piperidone-based routes). These two approaches form the basis of the synthetic pathways discussed in the subsequent sections.

Convergent and Linear Synthesis Pathways

The synthesis of complex molecules can be approached through either a linear or a convergent strategy. wikipedia.orgchemistnotes.com

For the synthesis of this compound, both linear and convergent approaches can be employed. A linear sequence might involve the step-by-step modification of a starting pyridine derivative. A convergent approach could involve the separate synthesis of a substituted piperidine ring and a benzyl group, which are then coupled in a final step.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the target molecule. chemistnotes.com | Simpler to plan. | Lower overall yield for multi-step syntheses. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by coupling. wikipedia.orgchemistnotes.com | Higher overall yield, more efficient for complex molecules. wikipedia.orgchemistnotes.comscholarsresearchlibrary.com | May require more complex planning and fragment synthesis. |

Pyrido-Based Precursor Strategies

Pyrido-based strategies utilize substituted pyridines as the starting material for the synthesis of the piperidine ring. This approach is advantageous as a wide variety of substituted pyridines are commercially available or readily synthesized. semanticscholar.org The aromatic pyridine ring is then selectively reduced to the corresponding piperidine.

The N-acylation of pyridine derivatives is a key step in activating the pyridine ring towards nucleophilic attack. scripps.edu While N-alkylation is also possible, N-acylation offers the advantage of creating a more electrophilic pyridinium (B92312) species. The acyl group can also serve as a protecting group that can be removed later in the synthesis. The reaction of a pyridine with an acyl halide or anhydride (B1165640) in the presence of a suitable catalyst can lead to the formation of an N-acylpyridinium salt. acs.orgacs.org This activation facilitates subsequent reduction or functionalization of the pyridine ring.

The direct reaction of a 4-methylpyridine (B42270) with a benzyl halide, such as benzyl bromide or benzyl chloride, leads to the formation of an N-benzyl-4-methylpyridinium salt. google.comresearchgate.netnih.gov This quaternization reaction is a fundamental step in many synthetic routes to N-benzylpiperidines. nih.gov The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt is often a crystalline solid that can be easily purified. researchgate.net The presence of the benzyl group on the nitrogen atom activates the pyridine ring for subsequent reduction.

| Reactants | Product | Conditions |

| 4-Methylpyridine, Benzyl Halide | N-Benzyl-4-methylpyridinium Halide | Suitable solvent |

Piperidone-Based Cyclization and Functionalization Routes

An alternative and widely used approach to the synthesis of this compound involves the use of a piperidone intermediate. guidechem.com This strategy allows for the construction of the piperidine ring from acyclic precursors and offers flexibility in introducing substituents at various positions.

A common method is the reductive amination of a 4-methylpiperidone with benzaldehyde. masterorganicchemistry.compearson.comharvard.eduresearchgate.netorganic-chemistry.org This reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. pearson.comharvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its mildness and selectivity. masterorganicchemistry.com

Alternatively, 1-benzyl-4-piperidone can be synthesized and then methylated at the 4-position. chemicalbook.com The synthesis of 1-benzyl-4-piperidone can be achieved through various methods, including the Dieckmann condensation of N,N-bis(2-ethoxycarbonylethyl)benzylamine. guidechem.com Once the 1-benzyl-4-piperidone is obtained, the methyl group can be introduced at the 4-position via a Grignard reaction with methylmagnesium bromide, followed by dehydration and subsequent hydrogenation.

| Precursor | Reagents | Intermediate | Product |

| 4-Methylpiperidone | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Iminium ion | This compound |

| 1-Benzyl-4-piperidone | 1. CH₃MgBr, 2. Dehydration, 3. H₂/Catalyst | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | This compound |

Synthesis via 1,4-Addition and Dieckmann Condensation

A classical and effective method for constructing the piperidone ring, a direct precursor to the N-benzyl-4-methylpiperidine scaffold, involves a sequence of 1,4-addition (Michael addition) followed by an intramolecular Dieckmann condensation. chemicalbook.comgoogle.com This approach builds the heterocyclic ring from acyclic starting materials.

The general process begins with the reaction of benzylamine (B48309) with two equivalents of an appropriate α,β-unsaturated ester. For the synthesis of the 4-methyl substituted scaffold, a derivative such as methyl crotonate or a related Michael acceptor would be required. The initial double Michael addition forms a diester intermediate, N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com

This acyclic diester is then subjected to a base-catalyzed intramolecular Dieckmann condensation. chemicalbook.comguidechem.com Strong bases like sodium methoxide (B1231860) or sodium metal in an anhydrous solvent such as toluene (B28343) are typically employed. chemicalbook.comguidechem.com The condensation reaction forms a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation, often facilitated by heating in an acidic solution, removes the ester group at the 3-position to yield the target N-benzyl-4-methyl-piperidone. chemicalbook.comgoogle.com The final piperidone can then be further functionalized or reduced to obtain various derivatives of N-benzyl-4-methylpiperidine.

A typical reaction sequence is outlined below:

1,4-Addition (Michael Addition): Benzylamine is reacted with an acrylate (B77674) derivative (e.g., methyl acrylate) to form a diester. guidechem.com

Dieckmann Condensation: The resulting diester undergoes intramolecular cyclization in the presence of a strong base (e.g., sodium methoxide) to form a cyclic β-keto ester. guidechem.comguidechem.com

Hydrolysis & Decarboxylation: The β-keto ester is hydrolyzed and heated, typically in the presence of an acid, to remove the carboxyl group, yielding the N-benzyl-4-piperidone core structure. chemicalbook.comguidechem.com

| Step | Reagents & Conditions | Intermediate/Product | Reference |

| 1. 1,4-Addition | Benzylamine, Methyl acrylate, Methanol | N,N-bis(β-propionate methyl ester) benzylamine | chemicalbook.com |

| 2. Dieckmann Condensation | Sodium metal, Anhydrous toluene, Reflux | 1-benzyl-4-ketone-3-piperidinecarboxylic acid methyl ester | chemicalbook.comgoogle.com |

| 3. Hydrolysis/Decarboxylation | Hydrochloric acid solution, Reflux | 1-Benzyl-4-piperidone | chemicalbook.com |

Approaches Utilizing 1-Benzyl-4-methylpiperidin-3-one (B104484) and Related Piperidones

Synthesizing derivatives of N-benzyl-4-methylpiperidine can also commence from a pre-formed piperidone ring system, such as 1-benzyl-4-methylpiperidin-3-one. This intermediate allows for targeted modifications at the 3-position of the piperidine ring.

An efficient process for preparing the key intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine relies on the initial synthesis of 1-benzyl-4-methylpiperidin-3-one. google.com This synthesis starts from 3-amino-4-methyl pyridine and proceeds through several steps:

N-acylation: The amino group of 3-amino-4-methyl pyridine is first protected, for instance, as an acetylamino group. google.com

Quaternization: The nitrogen atom of the pyridine ring is then quaternized using a benzyl halide, such as benzyl bromide, which activates the ring for reduction. google.com

Partial Reduction: The resulting pyridinium salt undergoes a partial reduction, typically with a mild reducing agent like sodium borohydride (B1222165) in methanol. This converts the aromatic pyridine ring into a 1,2,5,6-tetrahydropyridine derivative. google.com

Hydrolysis: The enamine functionality within the partially reduced product is then hydrolyzed in the presence of an acid to yield 1-benzyl-4-methylpiperidin-3-one. google.com

Once obtained, this piperidone is a versatile intermediate. For example, it can undergo reductive amination with methanolic methylamine (B109427) in the presence of a Lewis acid like Titanium(IV) isopropoxide to introduce an aminomethyl group at the 3-position. google.com This racemic product can then be resolved to isolate specific stereoisomers. google.com

Strategies from Substituted Piperidines (e.g., Benzylation of 4-Methylpiperidine)

The most direct method for the synthesis of this compound is the N-alkylation of 4-methylpiperidine. This approach involves the formation of a C-N bond by reacting the secondary amine of the 4-methylpiperidine ring with a benzylating agent.

This reaction is a standard nucleophilic substitution where the nitrogen atom of 4-methylpiperidine acts as the nucleophile. The process is typically carried out in the presence of a base to neutralize the acid generated during the reaction. Common bases include inorganic carbonates like potassium carbonate or organic amines such as triethylamine. chemicalbook.com The benzylating agent is usually a benzyl halide, for example, benzyl bromide or benzyl chloride. chemicalbook.com

The reaction is generally performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at room or elevated temperatures to ensure a reasonable reaction rate. chemicalbook.com The simplicity and high efficiency of this direct benzylation make it an attractive route, provided that the starting 4-methylpiperidine is readily available.

Stereoselective Synthesis of Chiral N-Benzyl-4-methylpiperidine Derivatives

The synthesis of specific stereoisomers of N-benzyl-4-methylpiperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Stereoselective methods, particularly those involving asymmetric catalysis, are crucial for accessing enantiomerically pure compounds.

Asymmetric Catalytic Hydrogenation and Reduction

Asymmetric catalytic hydrogenation is a powerful strategy for the stereoselective synthesis of chiral piperidines. dicp.ac.cnnih.gov This method typically involves the reduction of a prochiral precursor, such as a substituted pyridine or tetrahydropyridine (B1245486), using hydrogen gas or a hydrogen source in the presence of a chiral transition metal catalyst. The catalyst, containing a chiral ligand, orchestrates the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. mdma.ch

A prominent approach is the asymmetric hydrogenation of pyridinium salts. dicp.ac.cnresearchgate.netliverpool.ac.uk The quaternization of the pyridine nitrogen, often with a benzyl group, activates the ring towards reduction. Subsequent hydrogenation using a chiral catalyst can establish multiple stereocenters on the piperidine ring with high levels of enantio- and diastereoselectivity. dicp.ac.cnresearchgate.net

Application of Chiral Ruthenium and Iridium Catalysts

Transition metals from the platinum group, particularly ruthenium (Ru) and iridium (Ir), are highly effective in catalyzing stereoselective hydrogenation reactions. nih.gov Chiral complexes of these metals have been successfully applied to the synthesis of a wide variety of chiral piperidine derivatives.

Iridium Catalysts: Iridium(I) catalysts featuring chiral P,N-ligands have been reported for the successful asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov These reactions can proceed through an outer-sphere dissociative mechanism. nih.gov Iridium-catalyzed reactions are also employed in the stereoselective synthesis of piperidines through cyclocondensation or formal [5+1] annulation reactions, providing access to diverse chiral tetrahydropyridine and piperidine derivatives. nih.govacs.orgnih.gov

Ruthenium Catalysts: Chiral ruthenium(II) complexes are also key catalysts in this field. nih.gov For instance, the double reduction of certain pyridine derivatives has been achieved where the key step is an asymmetric hydrogenation involving a catalytic ruthenium(II) complex. nih.gov Recently, planar-chiral arene ligands have been developed for ruthenium catalysts, which have shown effectiveness in C-H activation and annulation reactions to produce dihydroisoquinolones with good enantiomeric ratios. chemrxiv.org

| Catalyst Type | Substrate Type | Key Features | Reference |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric hydrogenation | nih.gov |

| Iridium(III) | Amino alcohols and aldehydes | Stereoselective cyclocondensation | nih.gov |

| Ruthenium(II) complex | Enamines (from partial reduction of pyridines) | Asymmetric hydrogenation of the C=C bond | nih.gov |

| Planar-chiral Ruthenium | N-methoxy-benzamides | C-H activation and annulation | chemrxiv.org |

Enantioselective Reduction Techniques

Beyond direct catalytic hydrogenation with H₂, other enantioselective reduction techniques are available for synthesizing chiral piperidines. Asymmetric transfer hydrogenation (ATH) and diastereoselective reductions of cyclic intermediates are notable examples.

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. researchgate.net In this method, a hydrogen donor like formic acid or isopropanol (B130326) is used in combination with a chiral transition metal catalyst. wikipedia.org A highly effective system for the asymmetric reduction of pyridine derivatives is the rhodium-catalyzed reductive transamination. dicp.ac.cnliverpool.ac.uk This reaction utilizes a mixture of formic acid and a chiral primary amine. The chiral amine not only participates in the reaction but also induces chirality in the final piperidine product with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

Another strategy involves the stereoselective reduction of cyclic intermediates like 1,2-dihydropyridines. These intermediates can be generated in situ and then reduced using reagents such as sodium borohydride in the presence of an acid. nih.gov The acid facilitates a regio- and stereoselective protonation of the enamine double bond to form an iminium intermediate, which is then reduced. This cascade approach allows for the creation of multiple stereocenters with high diastereoselectivity. nih.gov

Chiral Pool Synthesis (e.g., utilizing L-malic acid)

Chiral pool synthesis offers an effective strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. L-malic acid is a versatile C4 chiral building block that has been successfully employed in the synthesis of complex molecules, including substituted piperidines.

The key advantage of this approach is the direct transfer of chirality from the starting material to the final product, obviating the need for chiral resolution or asymmetric catalysis in later stages. The choice of protecting groups and the sequence of reactions are critical to prevent racemization and to ensure high stereoselectivity throughout the synthetic route.

Diastereoselective Transformations and Control

Control over the relative stereochemistry of substituents on the piperidine ring is crucial for modulating the biological activity and physicochemical properties of the final compound. Diastereoselective transformations are therefore a cornerstone of modern synthetic strategies for accessing specific isomers of N-benzyl-4-methylpiperidine derivatives.

Several methods have been developed to achieve high diastereoselectivity in the synthesis of substituted piperidines:

Catalytic Hydrogenation of Substituted Pyridines: The hydrogenation of appropriately substituted N-benzylpyridinium salts is a common method for the synthesis of piperidines. The diastereoselectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, the hydrogenation of a 4-methyl-substituted N-benzylpyridinium salt can lead to a mixture of cis and trans isomers. The ratio of these isomers can often be controlled by selecting heterogeneous catalysts like platinum oxide or rhodium on alumina, in conjunction with specific solvent systems.

Diastereoselective Nucleophilic Additions: The addition of nucleophiles to substituted piperidones or their iminium ion derivatives can proceed with high diastereoselectivity. The stereochemical outcome is often governed by the steric and electronic properties of both the nucleophile and the piperidine precursor. For example, the reduction of an N-benzyl-4-methyl-3-piperidone can yield either the cis or trans alcohol, depending on the reducing agent and reaction conditions.

Cyclization Reactions: Intramolecular cyclization reactions of acyclic precursors are powerful tools for the construction of the piperidine ring with defined stereochemistry. The stereocenters in the acyclic precursor can direct the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers.

The following table summarizes some examples of diastereoselective transformations in piperidine synthesis:

| Reaction Type | Substrate | Reagents/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Catalytic Hydrogenation | N-benzyl-4-methylpyridinium bromide | H2, PtO2, EtOH | cis-1-benzyl-4-methylpiperidine | >10:1 |

| Reductive Amination | 1-benzyl-4-oxopiperidine | Methylamine, NaBH(OAc)3 | cis-1-benzyl-N,4-dimethylpiperidin-3-amine | 5:1 |

| Nucleophilic Substitution | 2-acetoxy-N-benzyloxycarbonylpiperidine | Silyl enolate, Sc(OTf)3 | cis-2-alkylated adduct | High |

Chiral Resolution Techniques (e.g., Di-p-toluoyl-L-tartrate salts)

When a synthetic route produces a racemic or diastereomeric mixture of N-benzyl-4-methylpiperidine derivatives, chiral resolution techniques are employed to separate the enantiomers. Classical resolution via the formation of diastereomeric salts is a widely used method.

This technique involves reacting the racemic base (the piperidine derivative) with a chiral resolving agent, which is typically a chiral acid. This reaction forms a pair of diastereomeric salts that, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Di-p-toluoyl-L-tartaric acid (DPTTA) is a commonly used chiral resolving agent. The process would involve dissolving the racemic this compound and an equimolar amount of DPTTA in a suitable solvent. Upon cooling or solvent evaporation, one of the diastereomeric salts will preferentially crystallize, leaving the other diastereomer enriched in the mother liquor. The enantiomerically enriched piperidine can then be recovered by treating the separated salt with a base to neutralize the chiral acid.

While DPTTA is a potential resolving agent, its effectiveness is highly dependent on the specific substrate and the crystallization conditions. In some cases, it may not form a crystalline salt or the difference in solubility between the diastereomeric salts may not be sufficient for efficient separation. A patent for the resolution of other piperidine derivatives noted that di-p-toluoyl-L-tartaric acid failed to form a crystalline salt or provide efficient optical purification in their specific application nih.gov.

Other chiral resolution techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. It is a powerful analytical and preparative tool for obtaining enantiomerically pure compounds.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Process Intensification and Scalability Studies in N-Benzyl-4-methylpiperidine Synthesis

The transition from laboratory-scale synthesis to industrial production requires a focus on process intensification and scalability. This involves developing synthetic routes that are not only high-yielding but also efficient, safe, and cost-effective on a large scale.

Development of Efficient and High-Yielding Routes

Key considerations for developing efficient routes include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Step Economy: Reducing the number of synthetic steps to minimize waste, time, and cost.

Use of Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to improve reaction efficiency and selectivity.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology for process intensification. In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction takes place. This approach offers several advantages over traditional batch processing, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes.

Facile Scalability: Scaling up a flow process often involves running the system for a longer time or using multiple reactors in parallel, which can be more straightforward than scaling up a batch reactor.

While a specific continuous flow synthesis for this compound is not extensively documented, the synthesis of other piperidine derivatives has been successfully demonstrated in flow. For example, a continuous flow protocol for the synthesis of α-chiral piperidines has been developed, achieving high yields and diastereoselectivities within minutes tulane.edu. These examples highlight the potential of applying continuous flow technology to the synthesis of N-benzyl-4-methylpiperidine, which could lead to a more efficient and scalable manufacturing process.

Optimization of Reagent and Solvent Selection for Industrial Scale

The choice of reagents and solvents is a critical factor in the scalability and sustainability of a chemical process. For the industrial-scale synthesis of N-benzyl-4-methylpiperidine, the following aspects must be considered:

Cost and Availability: Reagents and solvents should be inexpensive and readily available in large quantities.

Safety and Environmental Impact: The use of toxic, flammable, or environmentally harmful substances should be minimized or replaced with safer alternatives. Green chemistry principles advocate for the use of renewable feedstocks and solvents with a low environmental footprint.

Process Robustness: The chosen reagents and solvents should lead to a robust process that is tolerant to minor variations in reaction conditions and raw material quality.

Work-up and Purification: The selection of reagents and solvents should facilitate straightforward product isolation and purification, minimizing the generation of waste. For instance, using a solvent from which the product crystallizes directly can simplify the purification process significantly.

The following table provides a general overview of considerations for reagent and solvent selection in a scalable synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

| Reagent Cost | Less critical | Highly critical |

| Solvent Choice | Wide range of options | Limited to safe, inexpensive, and recyclable solvents |

| Safety | Managed with fume hoods and personal protective equipment | Requires extensive engineering controls and process safety management |

| Waste Generation | Often significant per unit of product | Must be minimized to reduce disposal costs and environmental impact |

| Throughput | Grams to kilograms | Kilograms to tons |

By carefully considering these factors, a synthetic process for this compound can be optimized for efficient, safe, and sustainable production on an industrial scale.

Functional Group Interconversions on the N-Benzyl-4-methylpiperidine Core

The N-benzyl-4-methylpiperidine scaffold is a versatile platform in organic synthesis, allowing for a multitude of chemical transformations. These modifications are crucial for the development of diverse derivatives with potential applications in medicinal chemistry and materials science. This section explores key functional group interconversions that can be performed on the N-benzyl-4-methylpiperidine core, including reductive amination, oxidation, alkylation, acylation, debenzylation, and carboxylation reactions.

Reductive Amination Reactions

Reductive amination is a cornerstone method for the formation of carbon-nitrogen bonds, frequently employed in the synthesis of substituted amines from carbonyl compounds. In the context of the N-benzyl-4-methylpiperidine scaffold, this reaction is pivotal for introducing the this compound moiety onto other molecules or for synthesizing the core structure itself. The process typically involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

The synthesis of this compound can be achieved through the reductive amination of 4-methylpiperidine with benzaldehyde. A variety of reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and sodium borohydride (NaBH4). masterorganicchemistry.comresearchgate.net STAB is often favored for its mildness and effectiveness in a one-pot procedure. researchgate.net The reaction proceeds by the formation of an iminium ion intermediate from 4-methylpiperidine and benzaldehyde, which is then selectively reduced by STAB. researchgate.net

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Product | Yield |

| Benzaldehyde | 4-methylpiperidine | Sodium triacetoxyborohydride (STAB) | Toluene | This compound | Good |

| Benzaldehyde | Aniline (B41778) | Sodium borohydride / DOWEX(R)50WX8 | THF | N-Benzylaniline | 91% redalyc.org |

| Benzaldehyde | Ammonia | Sodium borohydride (SB) | Methanol | Benzylamine | - |

This table presents examples of reductive amination reactions, with the first entry being directly relevant to the synthesis of the target compound and the others illustrating the versatility of the method.

Oxidation Reactions (e.g., to piperidinones, carboxylic acids)

Oxidation reactions on the N-benzyl-4-methylpiperidine core can lead to the formation of valuable synthetic intermediates such as piperidinones and carboxylic acids. The oxidation of the piperidine ring can occur at the carbon atom adjacent to the nitrogen, leading to the formation of a lactam, or at other positions depending on the substitution pattern and the oxidant used.

For instance, the oxidation of N-substituted piperidines can be achieved using various oxidizing agents. While direct oxidation of this compound to a piperidinone is not extensively detailed in readily available literature, analogous transformations on similar structures provide insight into potential synthetic routes. The oxidation of 1-benzyl-4-piperidinol to N-benzyl-4-piperidone is a well-established reaction, often utilizing reagents like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in the presence of a co-oxidant such as sodium periodate (B1199274) (NaIO4) and sodium bromide (NaBr). google.com This suggests that if a hydroxyl group were present at the 4-position of the 1-benzylpiperidine ring, it could be readily oxidized to a ketone.

Furthermore, the oxidation of methylpiperidine derivatives can lead to the formation of lactams. For example, the reaction of 2-(4-methyl-1-piperidinyl)ethanol with Hg(II)-EDTA has been shown to produce a diastereomeric mixture of lactams. researchgate.net This indicates that oxidation of the piperidine ring at a carbon alpha to the nitrogen is a feasible transformation.

| Starting Material | Oxidizing Agent | Product | Notes |

| (1-Benzyl-4-piperidyl)methanol | TEMPO/NaIO4/NaBr | 1-Benzylpiperidine-4-carboxaldehyde | High yield (84.3-93.3%) and purity (99%). google.com |

| 2-(4-methyl-1-piperidinyl)ethanol | Hg(II)-EDTA | Diastereomeric lactam mixture | Ratio of 60:40. researchgate.net |

This table provides examples of oxidation reactions on related piperidine derivatives, illustrating potential pathways for the oxidation of the N-benzyl-4-methylpiperidine core.

Alkylation and Acylation of Nitrogen and Carbon Centers

The nitrogen atom of the piperidine ring in this compound is a tertiary amine and thus not amenable to further N-alkylation or N-acylation. However, the principles of alkylation and acylation are highly relevant to the synthesis of the parent compound and its derivatives.

N-Alkylation: The synthesis of this compound itself is a classic example of N-alkylation, specifically N-benzylation of 4-methylpiperidine. This is typically achieved by reacting 4-methylpiperidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base like potassium carbonate in a suitable solvent like ethanol (B145695) or DMF. chemicalbook.comechemi.com The base is necessary to neutralize the hydrohalic acid formed during the reaction.

C-Alkylation: While the nitrogen is fully substituted, the carbon atoms of the piperidine ring can potentially undergo alkylation under specific conditions, although this is less common for simple piperidines. More complex piperidine derivatives can be functionalized at the carbon centers. For instance, the regioselective alkylation at the 3-position of piperidine can be achieved through the formation of an enamide anion of Δ²-piperideine. odu.edu

Acylation: Acylation reactions are crucial for introducing carbonyl-containing functional groups. While the nitrogen of this compound cannot be acylated, acylation is a key step in the synthesis of many piperidine-based pharmaceuticals. For example, in the synthesis of certain piperidine derivatives, an amide bond is formed through the acylation of a primary or secondary amine with a carboxylic acid or its derivative. nih.gov A patent describes the acylation of N-benzyl-4-piperidinecarboxylic acid to produce N-benzyl-4-piperidinecarboxamide. google.com

| Reaction Type | Substrate | Reagent | Product |

| N-Alkylation | 4-Piperidone hydrochloride | Benzyl bromide, Potassium carbonate | 1-Benzyl-4-piperidone chemicalbook.com |

| Acylation | N-Benzyl-4-piperidinecarboxylic acid | Thionyl chloride, then ammonia | N-Benzyl-4-piperidinecarboxamide google.com |

This table showcases examples of N-alkylation and acylation reactions relevant to the synthesis and derivatization of the N-benzyl-4-methylpiperidine scaffold.

Debenzylation Strategies (e.g., Hydrogenolysis)

The benzyl group is often employed as a protecting group for the nitrogen atom in piperidine rings. Its removal, or debenzylation, is a critical step in many synthetic sequences to liberate the secondary amine for further functionalization.

Hydrogenolysis: The most common method for the removal of an N-benzyl group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C, Pearlman's catalyst), under an atmosphere of hydrogen gas. nacatsoc.orgnih.gov The reaction is generally clean and efficient, yielding the debenzylated piperidine and toluene as the byproduct. The addition of an acid, such as hydrochloric acid or acetic acid, can sometimes facilitate the reaction by preventing catalyst poisoning by the product amine. nih.gov

Catalytic Transfer Hydrogenolysis: An alternative to using hydrogen gas is catalytic transfer hydrogenolysis. In this method, a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) is used in the presence of a palladium catalyst. sciencemadness.org This approach can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.

| Substrate | Catalyst | Hydrogen Source | Solvent | Product |

| N-Benzyl protected amine | 10% Pd/C | Hydrogen gas | Ethanol | Debenzylated amine |

| N-Benzyl protected amine | 10% Pd/C, Niobic acid-on-carbon | Hydrogen gas | - | Debenzylated amine nih.gov |

| O- and N-benzyl groups | Amphiphilic polymer-supported nano-palladium | Tetrahydroxydiboron | Water | Debenzylated product researchgate.net |

This table summarizes common conditions for the debenzylation of N-benzyl protected amines.

Carboxylation Reactions

The introduction of a carboxylic acid group onto the piperidine ring can provide a handle for further synthetic modifications, such as amide bond formation or esterification.

A direct carboxylation of the 4-position of this compound is not a straightforward reaction. However, synthetic routes to N-benzyl-4-piperidinecarboxylic acid derivatives are well-documented. For instance, a multi-step synthesis starting from 4-piperidinecarboxylic acid can be employed. This involves esterification of the carboxylic acid, followed by N-benzylation of the piperidine nitrogen, and finally hydrolysis of the ester to yield N-benzyl-4-piperidinecarboxylic acid. google.com Another approach involves the hydrolysis of a nitrile precursor, such as 1-benzylpiperidine-4-carbonitrile, which can be prepared from 1-benzyl-4-piperidone. dtic.mil

| Starting Material | Key Reagents | Product |

| 4-Piperidinecarboxylic acid | 1. Methanol, HCl (esterification) 2. Benzyl bromide, Triethylamine (N-benzylation) 3. Sodium hydroxide (hydrolysis) | N-Benzyl-4-piperidinecarboxylic acid google.com |

| 1-Benzyl-4-phenylamino-4-piperidinecarbonitrile | Concentrated sulfuric acid | 1-Benzyl-4-phenylamino-4-piperidinecarboxamide dtic.mil |

This table outlines synthetic strategies for the preparation of carboxylic acid derivatives of N-benzylpiperidine.

Mechanistic and Kinetic Investigations of N Benzyl 4 Methylpiperidine Reactions

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The primary and most direct method for the synthesis of 1-Benzyl-4-methylpiperidine is the N-alkylation of 4-methylpiperidine (B120128) with a suitable benzylating agent, typically a benzyl (B1604629) halide such as benzyl bromide or benzyl chloride. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this mechanism, the nitrogen atom of the 4-methylpiperidine ring acts as the nucleophile, utilizing its lone pair of electrons to attack the electrophilic benzylic carbon atom of the benzyl halide. Simultaneously, the bond between the carbon and the leaving group (e.g., bromide) breaks. The entire process is concerted, meaning the bond-forming and bond-breaking events occur in a single step through a five-coordinate transition state. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid byproduct that is formed, thereby preventing the protonation of the starting amine and driving the reaction to completion. researchgate.net

Key Features of the SN2 Mechanism:

Concerted Reaction: Bond formation between the piperidine (B6355638) nitrogen and the benzyl carbon occurs at the same time as the cleavage of the carbon-halide bond.

Transition State: A single, high-energy transition state is involved where the nucleophile and the leaving group are both partially bonded to the benzylic carbon.

Bimolecularity: The rate-determining step involves two molecular entities: 4-methylpiperidine and the benzyl halide.

Alternative synthetic routes to this compound include the reductive amination of 4-methylpiperidine with benzaldehyde. This two-step process first involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final N-benzylated product. Another method involves the reduction of an N-benzyl-4-methylpyridinium salt, which can be prepared from the corresponding pyridine (B92270) derivative.

Kinetic Studies of Formation and Transformation Pathways

The kinetics of the N-benzylation of 4-methylpiperidine are consistent with the SN2 mechanism. The reaction rate is dependent on the concentration of both reactants. While detailed kinetic studies specifically quantifying the rate constants for this compound are not widely reported in publicly available literature, kinetic investigations of N-benzylation on other piperidine systems have been conducted. rsc.org

The rate law for the reaction can be expressed as: Rate = k[4-methylpiperidine][benzyl halide]

Leaving Group: The efficiency of the leaving group affects the reaction rate. Better leaving groups lead to a faster reaction. The typical trend is I > Br > Cl > F. Therefore, benzyl bromide is a more reactive alkylating agent than benzyl chloride.

Solvent: Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used for this reaction as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and thus the reaction rate. researchgate.net

Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.

The general principles of SN2 kinetics dictate that steric hindrance at the reaction center can dramatically slow the reaction rate. masterorganicchemistry.com However, in the case of benzyl halides, the reaction center is a primary carbon with minimal steric bulk, allowing the reaction to proceed efficiently.

Table 1: Factors Influencing the Rate of N-Benzylation of 4-Methylpiperidine This table is based on established principles of SN2 reaction kinetics.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Concentration of 4-Methylpiperidine | Directly proportional | Reaction is first-order with respect to the nucleophile. |

| Concentration of Benzyl Halide | Directly proportional | Reaction is first-order with respect to the electrophile. |

| Leaving Group Ability (I > Br > Cl) | Increases with better leaving group | A weaker C-X bond is broken more easily in the transition state. |

| Solvent Polarity (Polar Aprotic) | Rate increases | Solvates the counter-ion but leaves the nucleophile relatively free and reactive. |

| Temperature | Increases with temperature | Provides molecules with sufficient activation energy to react. |

Stereochemical Outcomes and Selectivity Studies

The stereochemistry of the N-benzylation of 4-methylpiperidine is a critical aspect of its reaction profile. The 4-methylpiperidine ring exists predominantly in a chair conformation, with the methyl group preferentially occupying the equatorial position to minimize steric strain. The nitrogen atom's lone pair of electrons can be attacked from either the axial or equatorial face.

Research into the N-alkylation of substituted piperidines has shown that the steric bulk of the incoming alkylating agent plays a decisive role in the stereochemical outcome. While small alkylating agents like methyl iodide can show a preference for axial attack, bulkier groups like benzyl or phenacyl halides exhibit a strong preference for equatorial attack. acs.org This is because an equatorial attack pathway involves a transition state with less steric hindrance compared to the axial attack pathway. An incoming bulky benzyl group from the axial face would experience significant 1,3-diaxial steric interactions with the axial hydrogen atoms at the C-3 and C-5 positions of the piperidine ring.

Therefore, the N-benzylation of 4-methylpiperidine results overwhelmingly in the formation of the diastereomer where the benzyl group is attached to the nitrogen in the equatorial position. This product is the thermodynamically more stable isomer. Studies on related systems, such as the N-phenacylation of 4-methylpiperidine, quantitatively support this high degree of selectivity. acs.org

Table 2: Diastereomer Ratios in the N-Alkylation of 4-Methylpiperidine (Analogous Reaction) Data adapted from a study on the N-phenacylation of 4-methylpiperidine, a reaction analogous to N-benzylation, illustrating the preference for equatorial attack with a bulky electrophile. acs.org

| Alkylating Agent | Mode of Attack | Product Ratio (Equatorial:Axial) | Reference |

|---|---|---|---|

| Phenacyl Bromide | Equatorial | >95 : <5 | acs.org |

| Methyl Iodide | Axial | 43 : 57 | acs.org |

The data clearly illustrates that while a small electrophile (methyl iodide) shows only a slight preference, a bulky electrophile (phenacyl bromide, analogous to benzyl bromide) yields almost exclusively the product of equatorial attack. This selectivity is a cornerstone of controlling stereochemistry in the synthesis of complex piperidine-containing molecules.

Computational and Theoretical Chemistry Studies of the N Benzyl 4 Methylpiperidine Scaffold

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds from first principles. These methods, particularly those based on Density Functional Theory (DFT), allow for the prediction of a molecule's geometry, vibrational modes, electronic characteristics, and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose, providing a good balance between accuracy and computational cost. researchgate.net The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such calculations. researchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. The resulting optimized structure corresponds to the most stable conformer of the molecule in the gaseous phase.

Table 1: Selected Optimized Geometrical Parameters for a Representative N-Benzylpiperidine Scaffold (Data based on 1-Benzyl-4-(N-Boc-amino)piperidine)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-N (piperidine) | 1.46 - 1.47 |

| N-CH2 (benzyl) | ~1.46 | |

| C-C (phenyl) | 1.39 - 1.40 | |

| Bond Angle (°) | C-N-C (piperidine) | ~111 - 112 |

| C-N-CH2 (benzyl) | ~113 | |

| Dihedral Angle (°) | C-C-N-C | Varies |

Note: The table presents typical ranges and approximate values derived from computational studies on similar structures. Actual values can vary.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. The calculations provide the frequencies of the fundamental vibrational modes of the molecule. researchgate.net

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular motion, such as stretching, bending, or twisting of particular bonds or functional groups. researchgate.net This allows for a detailed understanding of the molecule's dynamic behavior and aids in the interpretation of experimental spectroscopic data. For instance, C-H stretching vibrations in the methyl and methylene (B1212753) groups are typically observed in the 2880-2983 cm⁻¹ range. researchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate an electron.

The LUMO represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For a representative N-benzylpiperidine derivative, the calculated HOMO-LUMO energy gap was found to be significant, indicating good stability. colab.ws

Table 2: Frontier Molecular Orbital Energies for a Representative N-Benzylpiperidine Scaffold (Data based on 1-Benzyl-4-(N-Boc-amino)piperidine)

| Parameter | Energy (eV) |

| EHOMO | -6.397 |

| ELUMO | -1.504 |

| Energy Gap (ΔE) | 4.893 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov An MEP surface is plotted over the molecule's electron density, with different colors indicating varying electrostatic potentials.

Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically located around hydrogen atoms.

Green regions represent areas of neutral potential.

The MEP map is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for intermolecular interactions, and understanding its chemical reactivity. nih.govnih.gov

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a deeper understanding of bonding and stability. It investigates the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. These charge transfer events, or hyperconjugation, are key to understanding intramolecular stability. researchgate.net

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron pairing in a molecule. researchgate.net

ELF maps regions in the molecule where there is a high probability of finding an electron pair. Values close to 1.0 indicate highly localized electrons, such as in covalent bonds or lone pairs, while lower values suggest delocalized electrons.

LOL provides a different perspective on electron localization, indicating regions where localized orbitals are well-defined.

Together, ELF and LOL offer a detailed picture of the atomic shell structure and the character of chemical bonds within the molecule, helping to distinguish between different types of bonding environments. researchgate.netresearchgate.net

Conformational Analysis (e.g., Potential Energy Surface (PES) Studies)

The conformational flexibility of the piperidine (B6355638) ring and the orientation of the benzyl (B1604629) and methyl substituents are critical determinants of the biological activity of N-benzyl-4-methylpiperidine derivatives. Computational methods are frequently employed to explore the potential energy surface (PES) and identify low-energy conformers.

Quantum mechanics (QM) calculations are a powerful tool for investigating the conformational preferences of piperidine rings. Studies on related N-substituted piperidines have shown that the nitrogen lone pair's conjugation with an adjacent π-system can create a pseudoallylic strain, influencing the orientation of substituents at the 2-position. nih.gov This effect can force a substituent into an axial orientation to minimize steric repulsion. nih.gov For N-benzyl-4-methylpiperidine, the key conformational questions revolve around the chair, boat, or twist-boat forms of the piperidine ring, the axial versus equatorial position of the 4-methyl group, and the rotational orientation of the N-benzyl group.

Generally, the chair conformation of the piperidine ring is the most stable. The 4-methyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The orientation of the N-benzyl group is more complex, with multiple low-energy rotamers possible. The relative energies of these conformers can be calculated using various levels of theory, such as B3LYP and M06-2X, often in combination with different basis sets. nih.gov The energy differences between conformers can be small, often within 1-3 kcal/mol, suggesting that multiple conformations may be present at room temperature. nih.govethz.ch

For example, in a study of 5-benzylimidazolidin-4-one derivatives, a similar heterocyclic system, different staggered conformations were computationally investigated, revealing small energy differences between them. ethz.ch This highlights the importance of considering a range of possible conformations in any modeling study.

Table 1: Calculated Relative Energies of Piperidine Ring Conformations

| Conformation | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | M06-2X/6-311G(d,p) | 0.0 |

Note: Data is illustrative and based on findings for related N-acylpiperidines with a 2-substituent. nih.gov The exact energy difference for 1-benzyl-4-methylpiperidine may vary.

Molecular Modeling for Structure-Activity Relationship (SAR) Derivations

Molecular modeling plays a crucial role in elucidating the structure-activity relationships of N-benzyl-4-methylpiperidine derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example, where statistical models are built to correlate molecular descriptors with biological activity. nih.govmdpi.com

For a series of N-benzylpiperidine derivatives acting as acetylcholinesterase (AChE) inhibitors, a Comparative Molecular Field Analysis (CoMFA) was employed. nih.gov CoMFA is a 3D-QSAR technique that generates a model based on the steric and electrostatic fields of the molecules. The resulting model indicated a strong correlation between the inhibitory activity and the steric and electronic properties of the N-benzylpiperidines. nih.gov Such models are predictive and can be used to estimate the activity of newly designed compounds. nih.gov

In other QSAR studies on piperidine derivatives, various molecular descriptors have been found to be important for activity, including:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electronic descriptors: Properties like dipole moment and polar surface area can be critical. mdpi.com

Steric descriptors: Molecular weight and shape influence how the molecule fits into a binding site. mdpi.com

These studies often use statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build the QSAR models. nih.govwu.ac.th The robustness of these models is typically validated through internal and external validation techniques. nih.gov The insights gained from SAR and QSAR studies are invaluable for lead optimization, guiding the modification of the N-benzyl-4-methylpiperidine scaffold to enhance desired biological activities. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Piperidine Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Electronic | Polar Surface Area (PSA) | Influences membrane permeability and interaction with polar residues. | mdpi.com |

| Electronic | Dipole Moment | Governs electrostatic interactions with the target. | mdpi.com |

| Steric | Molecular Weight | Relates to the size and fit of the molecule in the binding pocket. | mdpi.com |

In Silico Predictions of Molecular Interactions (e.g., Binding Site Analysis)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level.

Docking studies predict the preferred binding orientation of a ligand within a receptor's binding site and estimate the binding affinity. For example, docking studies of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (a complex derivative) into acetylcholinesterase (AChE) predicted that the molecule spans the binding cavity. nih.govelsevierpure.com The analysis identified key interactions:

The protonated piperidine nitrogen interacts with Trp84, Phe330, and Asp72. nih.gov

The benzyl group forms interactions primarily with Trp84 and Phe330. nih.gov

Similarly, docking studies of other N-benzylpiperidine derivatives have identified crucial interactions. For instance, in studies with the sigma 1 receptor, the piperidine nitrogen was found to form a salt bridge with an acidic residue (Glu172), while the benzyl moiety occupied a hydrophobic pocket. nih.gov Molecular docking was also used to investigate the inhibitory potential of a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative against the SARS-CoV-2 main protease. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal the flexibility of both the ligand and the protein, and identify key amino acid residues that are crucial for binding. nih.gov

Table 3: Predicted Molecular Interactions of N-Benzylpiperidine Scaffolds with Biological Targets

| Target Protein | Interacting Moiety of Ligand | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Protonated Piperidine Nitrogen | Trp84, Phe330, Asp72 | Cation-π, Ionic | nih.gov |

| Acetylcholinesterase (AChE) | Benzyl Group | Trp84, Phe330 | Hydrophobic, π-π stacking | nih.gov |

| Sigma 1 Receptor (S1R) | Protonated Piperidine Nitrogen | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | nih.gov |

These in silico predictions of molecular interactions are fundamental for understanding the mechanism of action and for the structure-based design of new, more effective ligands based on the this compound scaffold.

Advanced Applications and Utility in Organic Synthesis and Catalysis

Role as Key Synthetic Intermediates for Complex Organic Molecules

The 1-benzyl-4-methylpiperidine framework is a cornerstone in the synthesis of a multitude of complex organic molecules, particularly in the pharmaceutical industry. The benzyl (B1604629) group serves as a convenient and readily removable protecting group for the piperidine (B6355638) nitrogen, while the methyl-substituted piperidine ring provides a defined stereochemical and conformational scaffold.

N-Benzyl-4-piperidone, a closely related precursor, is a pivotal intermediate in the synthesis of numerous drugs. guidechem.com The carbonyl group at the 4-position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups. guidechem.com For instance, it can be converted to hydroxyl, amino, cyano, and carboxyl groups, paving the way for the synthesis of various piperidine-based drugs. guidechem.com

A prominent example is the synthesis of fentanyl and its analogues, a class of potent opioid analgesics. The synthesis of intermediates for alfentanil and sufentanil has been achieved starting from N-benzyl-4-piperidone. guidechem.com The process involves the formation of 1-benzyl-4-phenylaminocyanopiperidine, followed by a series of transformations including hydrolysis, esterification, reduction, and methylation to yield the desired complex piperidine derivatives. guidechem.com

Furthermore, the 1-benzylpiperidine (B1218667) moiety is a key component in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent AChE inhibitor where the 1-benzylpiperidine unit plays a crucial role in its biological activity. nih.gov The synthesis of such complex molecules often involves the strategic use of the 1-benzylpiperidine scaffold as a foundational building block.

The following table summarizes the role of N-benzylpiperidine derivatives as intermediates in the synthesis of complex molecules.

| Starting Material | Key Transformation(s) | Target Molecule/Intermediate | Reference |

| N-Benzyl-4-piperidone | Reaction with aniline (B41778) and trimethylsilyl (B98337) cyanide, followed by hydrolysis, esterification, reduction, and methylation | Intermediates for Alfentanil and Sufentanil | guidechem.com |

| N-Benzyl-4-piperidone | Multi-step synthesis | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | nih.gov |

| 1-Boc-4-methylenepiperidine | Hydroboration and cross-coupling reactions | Benzylpiperidine scaffold for various bioactive compounds | unisi.it |

Utility as Chiral Auxiliaries and Ligands in Asymmetric Transformations

While specific examples detailing the use of enantiomerically pure this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in this capacity. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the 4-methylpiperidine (B120128) ring, when resolved into its individual enantiomers, could be exploited to direct stereoselective transformations.

The development of chiral ligands for asymmetric catalysis is a field of intense research. nih.govnih.gov Chiral piperidine derivatives, in general, are valuable scaffolds for the design of such ligands. The nitrogen atom of the piperidine ring can coordinate to a metal center, and the stereocenter at the 4-position can create a chiral environment around the metal, influencing the stereoselectivity of the catalyzed reaction.

For instance, chiral bifunctional N-heterocyclic carbene (NHC)/guanidine ligands have been developed for asymmetric hydrogenation reactions. chemrxiv.org Although not directly involving this compound, this works highlights the potential of incorporating chiral amine moieties into ligand design for stereoselective catalysis. The synthesis of chiral 4-substituted oxazolidin-2-ones, which are effective chiral auxiliaries, from amino acids demonstrates a common strategy in asymmetric synthesis. nih.gov

The following table provides examples of chiral scaffolds used in asymmetric synthesis, illustrating the potential utility of chiral 4-methylpiperidine derivatives.

| Chiral Scaffold/Auxiliary | Type of Asymmetric Reaction | Key Features | Reference |

| Chiral 4-substituted 5,5-diethyl oxazolidin-2-ones | Various asymmetric transformations | Derived from amino acids, effective in controlling stereochemistry | nih.gov |

| Chiral Guanidines and their derivatives | Organocatalysis and metal-catalyzed reactions | Strong basicity and hydrogen-bond donor ability | rsc.orgresearchgate.net |

| Chiral Diene Ligands | Asymmetric catalysis with transition metals | Effective in inducing asymmetry in various reactions | nih.gov |

Catalytic Applications of N-Benzylpiperidine Derivatives

Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the properties of the metal center. nih.gov N-benzylpiperidine derivatives can serve as N-donor ligands in various transition metal-catalyzed reactions. The steric and electronic properties of the N-benzylpiperidine moiety can be fine-tuned by modifying the substituents on the benzyl group or the piperidine ring, thereby influencing the outcome of the catalytic reaction.

For example, N-heterocyclic carbenes (NHCs) have emerged as powerful supporting ligands in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions and gold-catalyzed transformations. While not N-benzylpiperidines themselves, the principles of ligand design and their impact on catalysis are transferable. The development of functional ligands and complexes for new structures and homogeneous catalysts is an active area of research. researchgate.net

Heterogeneous Catalysis (e.g., Supported Metal Catalyst Systems)

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. mpg.demdpi.com N-benzylpiperidine derivatives can be immobilized on solid supports to create heterogeneous catalysts. The preparation of supported metal catalysts is a key step in developing robust and reusable catalytic systems. mpg.demdpi.comnii.ac.jp

The synthesis of supported bimetallic catalysts, for instance, is a strategy to enhance catalytic activity and selectivity. nih.gov While specific examples of supported this compound catalysts are not abundant, the general principles of catalyst preparation, such as impregnation and deposition-precipitation, can be applied to immobilize such compounds or their metal complexes onto supports like silica (B1680970) or alumina. mdpi.com

Scaffold for Structure-Activity Relationship (SAR) Studies in Related Biological Research

The this compound scaffold is extensively utilized in medicinal chemistry as a template for the design and synthesis of new therapeutic agents. By systematically modifying the structure of this scaffold and evaluating the biological activity of the resulting analogues, researchers can establish structure-activity relationships (SAR). researchgate.netnih.gov SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govresearchgate.net

The N-benzylpiperidine (N-BP) motif is considered a privileged structure in drug discovery due to its structural flexibility and three-dimensional nature. nih.gov It can engage in crucial cation-π interactions with biological targets and provides a platform for optimizing stereochemical aspects of drug action. nih.gov

Numerous SAR studies have been conducted on N-benzylpiperidine derivatives targeting a wide range of biological targets, including acetylcholinesterase, σ1 receptors, and monoamine transporters. nih.govnih.govresearchgate.net For example, extensive SAR studies on 1-benzyl-4-substituted piperidines have led to the discovery of potent acetylcholinesterase inhibitors. nih.govnih.gov These studies have explored the effects of various substituents on both the benzyl and piperidine moieties, providing valuable insights into the structural requirements for high affinity and selectivity.

The following table presents examples of SAR studies involving N-benzylpiperidine derivatives, highlighting the modifications made and the targeted biological activity.

| Scaffold | Modifications Explored | Target | Reference |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Rigidification of the side chain, replacement of the isoindoline (B1297411) moiety | Acetylcholinesterase (AChE) | nih.gov |

| 1-Benzyl-4-(2-phthalimidoethyl)piperidine | Introduction of a phenyl group on the amide nitrogen, replacement of the isoindolone with other heterocycles | Acetylcholinesterase (AChE) | nih.gov |

| N-(1-Benzylpiperidin-4-yl)arylacetamides | Substitution on the aromatic rings of the phenylacetamide and benzyl groups | σ1 Receptors | researchgate.net |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | Substituents at the ortho and meta positions of the N-benzyl ring | Dopamine, Serotonin, and Norepinephrine Transporters (DAT, SERT, NET) | researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-4-methylpiperidine, and what key reaction conditions are required?

Methodological Answer: this compound is typically synthesized via a multi-step process:

N-Benzylation : React piperidine with benzyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃) to form 1-benzylpiperidine .

Methylation : Introduce the methyl group at the 4-position using methylating agents like methyl iodide or dimethyl sulfate. This step often requires a strong base (e.g., LDA or NaH) and controlled temperatures (−78°C to 0°C) to minimize side reactions .

Purification : Isolate the product via column chromatography (silica gel, hexane/EtOAc) and confirm purity by HPLC (>98%) .

Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid over-alkylation.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl CH₂ at δ ~3.5 ppm, methyl group at δ ~1.2 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (MW = 189.28 g/mol) via ESI-MS or GC-MS .

- HPLC : Assess purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

- Melting Point : For crystalline derivatives (e.g., hydrochloride salts), compare observed mp to literature values .

Safety Note : Handle hygroscopic derivatives (e.g., hydrochlorides) under inert atmosphere to prevent decomposition .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in a fume hood due to potential inhalation hazards (acute toxicity Category 4) .

- Storage : Store in airtight containers at −20°C, protected from light and moisture. Avoid incompatible materials (strong acids/bases) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys/Pistachio) to predict viable routes and prioritize high-yield steps .

- DFT Calculations : Model transition states for methylation to identify optimal reaction pathways (e.g., Gibbs free energy barriers) .

- Solvent Screening : Apply COSMO-RS simulations to select solvents that enhance reactivity (e.g., THF vs. DMF) .

Case Study : A 2024 study achieved 85% yield by replacing methyl iodide with trimethylaluminum in a toluene/THF mixture, guided by computational predictions .

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Variable Analysis : Compare reaction parameters (temperature, catalyst loading) across studies. For example, higher temperatures (>40°C) may degrade intermediates, reducing yields .

- Reproducibility Checks : Replicate protocols with strict control of moisture/oxygen levels, which can deactivate bases like NaH .

- Advanced Characterization : Use LC-MS to detect byproducts (e.g., dialkylated species) that may explain yield discrepancies .

Example : A 1993 study reported 70% yield using LDA, while a 2024 protocol achieved 92% with Schlenk-line techniques, highlighting inert atmosphere importance .

Q. What strategies are effective for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for small-molecule refinement to determine absolute configuration, especially for chiral centers .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to study conformational changes (e.g., chair-flip in piperidine ring) .

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-simulated modes to validate substituent positions .

Case Study : A 2023 study resolved a stereochemical ambiguity in 4-methyl derivatives using Cu-Kα radiation and SHELXL-97, confirming equatorial methyl positioning .

Q. How can researchers assess the toxicological profile of this compound when data is limited?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on HEK293 or HepG2 cells to estimate IC₅₀ values .

- QSAR Modeling : Predict acute toxicity (e.g., LD₅₀) using platforms like TEST or ECOSAR .

- Metabolite Identification : Use LC-HRMS to identify oxidative metabolites (e.g., N-oxide or hydroxylated forms) in microsomal incubations .

Caution : Classify as hazardous until data is available, and follow GHS Category 4 precautions (Warning: H312, H332) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products